molecular formula C15H17NS B14273616 Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- CAS No. 141357-93-9

Benzenemethanamine, N,N-dimethyl-3-(phenylthio)-

Katalognummer: B14273616
CAS-Nummer: 141357-93-9
Molekulargewicht: 243.4 g/mol
InChI-Schlüssel: FGXDDHRSIBTVDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- is an organic compound with the molecular formula C15H17NS. It is a derivative of benzenemethanamine, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a phenylthio group is attached to the third carbon of the benzenemethanamine structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- typically involves the reaction of benzenemethanamine with dimethyl sulfate and thiophenol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Step 1: Benzenemethanamine reacts with dimethyl sulfate in the presence of a base such as sodium hydroxide to form N,N-dimethylbenzenemethanamine.

    Step 2: The resulting N,N-dimethylbenzenemethanamine is then reacted with thiophenol in the presence of a catalyst such as palladium on carbon (Pd/C) to introduce the phenylthio group at the third carbon position.

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzenemethanamines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, leading to the inhibition of enzyme activity. Additionally, the compound can undergo metabolic transformations, resulting in the formation of reactive intermediates that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanamine, N,N-dimethyl-: Lacks the phenylthio group, resulting in different chemical and biological properties.

    Benzenemethanamine, N,N-diethyl-3-(phenylthio)-: Similar structure but with ethyl groups instead of methyl groups, leading to variations in reactivity and applications.

    Benzenemethanamine, N,N-dimethyl-4-(phenylthio)-: The phenylthio group is attached at the fourth carbon, affecting its chemical behavior.

Uniqueness

Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- is unique due to the presence of the phenylthio group at the third carbon position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Eigenschaften

CAS-Nummer

141357-93-9

Molekularformel

C15H17NS

Molekulargewicht

243.4 g/mol

IUPAC-Name

N,N-dimethyl-1-(3-phenylsulfanylphenyl)methanamine

InChI

InChI=1S/C15H17NS/c1-16(2)12-13-7-6-10-15(11-13)17-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3

InChI-Schlüssel

FGXDDHRSIBTVDV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=CC(=CC=C1)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.